4-Nitro-2-phenylpyridine
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Overview
Description
4-Nitro-2-phenylpyridine is an organic compound with the molecular formula C11H8N2O2. It is a derivative of pyridine, where a nitro group is attached to the fourth position and a phenyl group is attached to the second position of the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-2-phenylpyridine can be synthesized through various methods. One common approach involves the nitration of 2-phenylpyridine using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to avoid over-nitration and to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow systems to enhance safety and efficiency. For instance, pyridine N-oxide can be nitrated using nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide, which is then reacted with phosphorus trichloride to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-phenylpyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be further substituted by other electrophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the position ortho to the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nucleophiles like amines.
Major Products Formed:
Reduction: 4-Amino-2-phenylpyridine.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Scientific Research Applications
4-Nitro-2-phenylpyridine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-2-phenylpyridine involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Phenylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitropyridine: Lacks the phenyl group, which reduces its ability to engage in π-π interactions.
4-Amino-2-phenylpyridine: The amino group makes it more nucleophilic compared to the nitro derivative.
Uniqueness: 4-Nitro-2-phenylpyridine is unique due to the presence of both a nitro and a phenyl group, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-nitro-2-phenylpyridine |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
DRWYDMOHRDXTSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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